3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the benzodiazepinone class, characterized by a fused bicyclic core with a seven-membered diazepine ring. The structure incorporates a 1H-indol-3-yl substituent at position 6 and a chlorine atom at position 3, along with two methyl groups at position 7.
Properties
IUPAC Name |
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-23(2)10-19-21(20(28)11-23)22(15-12-25-16-6-4-3-5-14(15)16)27-18-9-13(24)7-8-17(18)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJALRKDYLWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CNC5=CC=CC=C54)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114515 | |
| Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-80-7 | |
| Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core followed by the introduction of the indole and chlorine substituents. Common synthetic routes may include:
Condensation reactions: Forming the benzodiazepine ring through the condensation of appropriate precursors.
Halogenation reactions: Introducing the chlorine atom at the desired position on the benzodiazepine ring.
Indole synthesis: Incorporating the indole moiety through reactions involving tryptophan or other indole precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the indole moiety to its oxidized derivatives.
Reduction: Reducing functional groups within the molecule.
Substitution: Replacing the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Chloro-substituted benzodiazepines or other halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the biological activity of benzodiazepines and their derivatives.
Medicine: Investigating potential therapeutic uses, such as anxiolytic or sedative properties.
Industry: Developing new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The binding to these receptors can modulate neurotransmitter activity, leading to sedative, anxiolytic, or muscle relaxant effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Key Analog : 9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-Tetrahydro-5H-Pyrido[3,2-b][1,4]Benzodiazepin-7-One ()
- Structural Differences : Replaces the indole group with a pyridyl moiety at position 4.
- Indole-containing analogs (like the target compound) may exhibit stronger interactions with serotonin or tryptophan hydroxylase targets due to the aromatic heterocycle .
Table 1: Core Structure Comparison
| Feature | Target Compound | Pyridyl Analog () |
|---|---|---|
| Substituent at Position 6 | 1H-Indol-3-yl | 3-Pyridyl |
| Chlorine Position | Position 3 | Absent |
| Methyl Groups | 9,9-Dimethyl | 7,7-Dimethyl (equivalent position) |
Chlorine-Substituted Analogs
Key Analog : 3-(4-Chlorophenyl)-7-Methyl-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One ()
- Structural Differences: Features a triazolothiadiazinone core instead of a benzodiazepinone.
- Functional Implications: The chlorine atom in both compounds may enhance electrophilicity, influencing binding to cysteine-rich enzymes or receptors .
Sulfur-Containing Derivatives
Key Analog: Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate ()
- Structural Differences: Replaces the diazepine ring with a benzodithiazine core and adds a methylhydrazino group.
- Functional Implications: The sulfonyl (SO₂) groups in contribute to high thermal stability (mp 252–253°C), whereas the target compound’s diazepine core may confer conformational flexibility for receptor binding . The hydrazino group in could enable chelation or redox activity, absent in the target compound .
Table 2: Functional Group Impact
Research Findings and Implications
- Synthetic Feasibility : The target compound’s indole and chlorine substituents may require multi-step synthesis, as seen in ’s 90% yield for a benzodithiazine derivative .
- Pharmacological Potential: While direct data are lacking, the pyridyl analog () and triazolothiadiazinone () suggest that halogen and heterocyclic substituents are pivotal for CNS or enzyme modulation .
Biological Activity
3-Chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, often referred to as CDI-436, is a complex organic compound that belongs to the benzodiazepine class. Its unique structure incorporates an indole moiety and a chlorine atom, which may contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields including neuropharmacology and oncology.
Chemical Structure and Properties
The chemical structure of CDI-436 can be described by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 946386-80-7 |
| InChI Key | InChI=1S/C23H22ClN3O/c1-23(2)10-19... |
This compound's structural features suggest potential interactions with various biological targets.
The biological activity of CDI-436 is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Benzodiazepines are known for their ability to modulate GABA_A receptors, leading to anxiolytic and sedative effects. Additionally, indole derivatives have been shown to interact with serotonin receptors (5-HT), which may enhance their neuroactive properties.
Biological Studies and Findings
Recent studies have evaluated the biological effects of CDI-436 through various assays:
-
Neuropharmacological Activity :
- CDI-436 has been tested for its ability to inhibit monoamine oxidase (MAO) enzymes. Specifically, compounds with indole structures have shown promise as MAO B inhibitors with IC50 values ranging from 1 μM to 4 μM in different analogs .
- Indole derivatives often exhibit neuroprotective effects and have been linked to potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
-
Anticancer Potential :
- The compound has demonstrated cytotoxicity against several cancer cell lines. For instance, analogs of indole derivatives have shown IC50 values in the range of 4.83–11.3 μM against breast and ovarian cancer cells .
- The presence of the indole moiety enhances the antiproliferative activity by possibly inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
- Enzyme Inhibition :
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various indole derivatives including CDI-436 in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds significantly reduced neuronal cell death in vitro by modulating antioxidant pathways.
Study 2: Antitumor Activity
In another case study assessing the antitumor properties of CDI-436 analogs on human cancer cell lines (MCF-7 and HCT116), it was found that certain modifications to the indole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Indole functionalization : Introduce substituents to the indole moiety via Friedel-Crafts alkylation or electrophilic substitution.
Benzodiazepine core construction : Utilize a [1,4]-benzodiazepine scaffold formation via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
Chlorination : Introduce the chloro substituent at position 3 using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) in DMF .
Key challenges include regioselectivity in the benzodiazepine ring and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, benzodiazepine methyl groups at δ 1.2–1.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₂₄H₂₂ClN₃O).
- Chromatographic purity :
Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
Q. What solubility and stability considerations are critical for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), with limited aqueous solubility. For in vitro assays, dilute in PBS or cell culture media with <0.1% DMSO .
- Stability :
- Store at –20°C under inert gas (argon).
- Monitor degradation via LC-MS over 24–72 hours in buffer solutions (pH 4–9) to assess hydrolytic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (e.g., 1 nM–100 µM) with positive/negative controls.
- Assay interference checks :
- Rule out false positives from aggregation or redox activity using detergent (e.g., 0.01% Triton X-100) or redox-sensitive dyes .
- Structural analogs comparison : Compare activity with derivatives lacking the indole or chloro substituents to isolate pharmacophore contributions .
Q. What advanced computational methods predict the compound’s binding modes and metabolic pathways?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA receptors, cytochrome P450 enzymes).
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 metabolism. Validate with in vitro microsomal assays .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) and intestinal fluid (SIF) : Incubate at 37°C for 2–24 hours, analyze degradation products via LC-MS .
- Photostability : Expose to UV-Vis light (300–800 nm) in a stability chamber; monitor via UV spectroscopy and HPLC .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodological Answer :
- Pharmacokinetic (PK) profiling :
- IV/PO administration : Measure plasma concentration-time curves in rodents.
- Key parameters : Half-life (t₁/₂), Cₘₐₓ, AUC, and bioavailability (F%) .
- Tissue distribution : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of benzodiazepine analogs?
- Methodological Answer :
- Species-specific toxicity : Compare rodent vs. human cell line data (e.g., HepG2 for hepatotoxicity) .
- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may explain toxicity variations .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
